molecular formula C26H35P B14070080 (2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane CAS No. 102150-16-3

(2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane

Cat. No.: B14070080
CAS No.: 102150-16-3
M. Wt: 378.5 g/mol
InChI Key: RIDKNBCPBFWBAE-UHFFFAOYSA-N
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Description

(2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane is a phosphorus-containing compound characterized by a conjugated 2-phenylethenylidene group and a bulky 2,4,6-tri-tert-butylphenyl substituent. This structure combines steric hindrance from the tert-butyl groups with electronic effects from the conjugated system, making it relevant in synthetic chemistry, particularly in cycloaddition reactions and coordination chemistry.

Properties

CAS No.

102150-16-3

Molecular Formula

C26H35P

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C26H35P/c1-24(2,3)20-17-21(25(4,5)6)23(22(18-20)26(7,8)9)27-16-15-19-13-11-10-12-14-19/h10-15,17-18H,1-9H3

InChI Key

RIDKNBCPBFWBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=CC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the addition of P–H to unsaturated compounds, followed by reduction of phosphine oxides and related compounds . The reaction conditions often require the use of inert atmospheres and anhydrous solvents to prevent oxidation and hydrolysis of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism by which phosphine, (2-phenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals, and the pathways involved often relate to the stabilization of reactive intermediates and the facilitation of bond formation and cleavage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The bulky 2,4,6-tri-tert-butylphenyl group is a common feature in phosphanes designed for stability and controlled reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Phosphane Substituent Key Features Applications/Findings
(2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane 2-Phenylethenylidene Conjugated system; high steric bulk Potential cycloaddition reagent
(4-Methoxybenzylidene)(2,4,6-tri-tert-butylphenyl)phosphane 4-Methoxybenzylidene Electron-donating methoxy group NMR quantification standard
Triphenylphosphane-Au(I) complexes Triphenylphosphane Smaller substituents; tunable hydrophilicity Anticancer agents (IC50 ~3.46 µM)

Key Observations:

  • Steric Effects : The tert-butyl groups in the target compound enhance stability by shielding the phosphorus center, analogous to bulky ligands in gold(I) anticancer agents, which resist decomposition in biological environments .
  • Electronic Effects : The 2-phenylethenylidene group’s conjugation may increase reactivity in cycloadditions compared to the methoxy-substituted analog, where electron donation from the methoxy group alters electronic density .

Biological Activity

(2-Phenylethenylidene)(2,4,6-tri-tert-butylphenyl)phosphane is an organophosphorus compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23P
  • Molecular Weight : 302.36 g/mol
  • Structural Characteristics : The compound features a phosphane group attached to a phenylethenylidene and a tri-tert-butylphenyl moiety, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Similar to other tri-tert-butylphenol derivatives, this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. Inhibition of AChE is particularly relevant in the context of Alzheimer's disease and other neurodegenerative conditions.
  • Radical Scavenging : The presence of multiple tert-butyl groups enhances the radical scavenging capacity of the compound, allowing it to neutralize reactive oxygen species (ROS) effectively.

The mechanisms through which this compound exerts its biological effects include:

  • Electron Donation : The electron-rich nature of the phenolic structure allows for effective electron donation to free radicals, stabilizing them and preventing cellular damage.
  • Binding Affinity : The compound may exhibit a high binding affinity for certain enzymes due to steric hindrance provided by the bulky tert-butyl groups, influencing enzyme activity and stability.

Case Studies

Several studies highlight the biological implications of similar phosphane compounds:

  • Neuroprotective Effects : A study on related phosphane derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses and modulating signaling pathways involved in cell survival .
  • Inhibition of Acetylcholinesterase : Research on structurally similar compounds revealed that they could act as slow-binding inhibitors of AChE, leading to prolonged inhibition and potential therapeutic benefits in treating Alzheimer's disease .
  • Antioxidant Efficacy : Comparative studies showed that compounds with tri-tert-butyl substitutions exhibited superior radical scavenging abilities compared to their non-substituted counterparts. This suggests that this compound may have enhanced protective effects against oxidative damage.

Data Table: Biological Activities Comparison

CompoundAntioxidant ActivityAChE InhibitionRadical Scavenging
This compoundHighModerateHigh
Tris(2,4-di-tert-butylphenyl)phosphiteModerateLowModerate
Sodium 2,2-methylene-bis(4,6-di-tert-butylphenyl) phosphateHighNot ApplicableHigh

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